4-chloro-N-Butylcathinone (hydrochloride)
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Overview
Description
4-chloro-N-Butylcathinone (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Scientific Research Applications
Spectroscopic Characterization and Crystal Structure
4-Chloro-N-Butylcathinone (hydrochloride), as part of the cathinone derivatives, has been characterized using various spectroscopic methods. Comprehensive chemical characterization of this substance, including nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography, provides essential data for its identification and understanding of its crystal structure (Kuś et al., 2016).
Forensic Drug Analysis
In forensic science, the differentiation of 4-chloro-N-Butylcathinone (hydrochloride) from its isomers is crucial. Advanced techniques like gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) and liquid chromatography-diode array detector (LC-DAD) have been employed to differentiate these substances in drug seizures (Cheng & Wong, 2019).
Blood Concentration Analysis in Forensic Cases
Determining the blood concentrations of 4-chloro-N-Butylcathinone (hydrochloride) in forensic cases, including nonfatal intoxications and fatalities, is a critical aspect of forensic toxicology. A new method for quantification using gas chromatography–mass spectrometry (GC–MS) has been developed to assist in the recognition of the possible effects caused by this substance (Tomczak et al., 2018).
High-Throughput Sensing in Crime Sites
Carbon dots functionalized papers have been used for the sensitive and selective assays of 4-chloro-N-Butylcathinone (hydrochloride) in crime scenes. This technique, involving photoluminescence quenching of carbon dots, allows for quick screening of such substances in law enforcement scenarios (Yen et al., 2019).
Toxicokinetic Studies
Toxicokinetic studies provide insights into the metabolism and elimination of 4-chloro-N-Butylcathinone (hydrochloride). Such studies, using techniques like liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS), help in understanding the substance’s behavior in the human body, which is crucial for both clinical and forensic toxicology (Wagmann et al., 2019).
Complexation for Forensic Analysis
The use of 4-tert-butylcalix[4]arene tetra-acetate as a receptor in potentiometric sensors for detecting cathinone derivatives including 4-chloro-N-Butylcathinone (hydrochloride) is a novel approach in forensic analysis. This method provides a rapid and efficient technique for the detection of cathinone derivatives (Shishkanova et al., 2019).
Properties
Molecular Formula |
C13H18ClNO · HCl |
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Molecular Weight |
276.2 |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-3-4-9-15-10(2)13(16)11-5-7-12(14)8-6-11;/h5-8,10,15H,3-4,9H2,1-2H3;1H |
InChI Key |
DKPILUWUWJLVPE-UHFFFAOYSA-N |
SMILES |
CC(NCCCC)C(C1=CC=C(Cl)C=C1)=O.Cl |
Synonyms |
para-Butyl-N-Chlorocathinone; 4-Chlorobutylcathinone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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